
Methyl 9-methyldecanoate
説明
Methyl 9-methyldecanoate is a chemical compound with the molecular formula C₁₂H₂₄O₂ . It is also known by other names, including decanoic acid, 9-methyl-, methyl ester and 9-methyldecanoic acid methyl ester .
Synthesis Analysis
The synthesis of Methyl 9-methyldecanoate involves the esterification of 9-methyldecanoic acid with methanol . This reaction typically occurs under acidic conditions, catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid . The esterification process results in the formation of the methyl ester, which is Methyl 9-methyldecanoate .
Molecular Structure Analysis
The compound’s molecular structure consists of a linear carbon chain with a methyl group attached to the ninth carbon atom. The ester functional group (–COOCH₃) is located at the terminal carbon. The systematic name for this compound is derived from the position of the methyl group and the ester linkage .
Physical And Chemical Properties Analysis
- Boiling Point : The normal boiling temperature of Methyl 9-methyldecanoate lies within the range of 1.61654e-011 kPa to 1812.95 kPa .
- Density : The density varies with temperature and phase (liquid or gas). For liquid-phase density, it ranges from 210 K to 681 K .
- Enthalpy of Vaporization : The heat required to vaporize the compound from liquid to gas phase is a function of temperature, ranging from 255 K to 681 K .
- Viscosity : The viscosity of the gas phase spans from 540 K to 1020 K .
科学的研究の応用
PVC Stabilization
Methyl 9,10-epoxyoctadecanoate, a model compound related to Methyl 9-methyldecanoate, has been studied for its role in the stabilization of poly(vinyl chloride) (PVC). Research by Gilbert and Startin (1980) showed how this compound, when used with PVC and heated, undergoes transformation, leading to the formation of methyl 9,10-chlorohydroxyoctadecanoate. This study is crucial for understanding the stabilization process in PVC manufacturing (Gilbert & Startin, 1980).
Hydrogenation in Catalysts
Deshpande, Ramnarayan, and Narasimhan (1990) explored the hydrogenation of various esters, including methyl-9-octadecenoate, using ruthenium-tin boride catalysts. This research contributes to the understanding of how methyl 9-methyldecanoate and similar compounds can be used in catalysts for chemical reactions, particularly in the conversion to alcohols (Deshpande, Ramnarayan, & Narasimhan, 1990).
Catalytic Conversion to Keto and Diketo Derivatives
Doll, Bantchev, and Murray (2013) discussed the catalytic conversion of methyl oleate, closely related to Methyl 9-methyldecanoate, to form keto and diketo derivatives. This conversion, using bismuth(III) trifluoromethanesulfonate as a catalyst, is significant for producing compounds with potential applications in lubricants, paint, and linoleum production (Doll, Bantchev, & Murray, 2013).
Bacterial Hydroxy Fatty Acids
Moss, Samuels, Liddle, and Mckinney (1973) identified branched-chain hydroxy acids, including 3-hydroxy-9-methyldecanoic acid, in Pseudomonas maltophilia. These compounds, tightly bound to cellular components, expand our understanding of bacterial fatty acids and their unique structures (Moss et al., 1973).
特性
IUPAC Name |
methyl 9-methyldecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-11(2)9-7-5-4-6-8-10-12(13)14-3/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSHLLPSFVAOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509477 | |
| Record name | Methyl 9-methyldecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-methyldecanoate | |
CAS RN |
5129-55-5 | |
| Record name | Decanoic acid, 9-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 9-methyldecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 9-methyldecanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG246XB6HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B3269490.png)
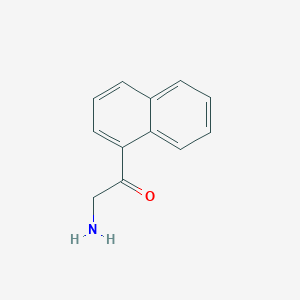
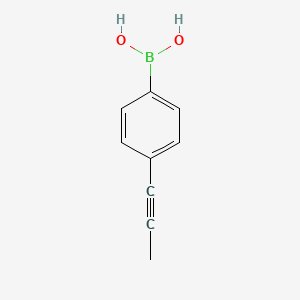
![1-[2-(Aminooxy)ethyl]pyrrolidin-2-one](/img/structure/B3269513.png)
![4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid](/img/structure/B3269519.png)
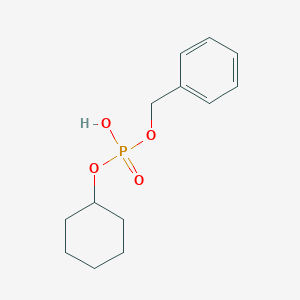
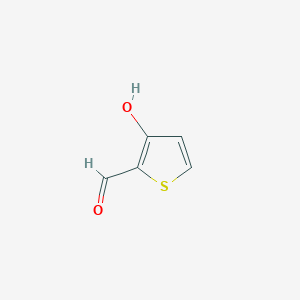

![2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B3269549.png)

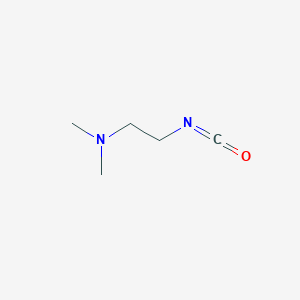
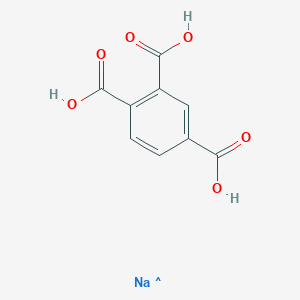
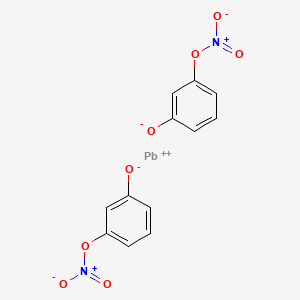
![1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene](/img/structure/B3269589.png)